molecular formula C13H12F7NO B14164550 2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide CAS No. 77970-73-1

2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide

Cat. No.: B14164550
CAS No.: 77970-73-1
M. Wt: 331.23 g/mol
InChI Key: WSLOVKUTYAQMOA-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide typically involves the reaction of heptafluorobutyric acid with 3-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.

    Biology: The compound can be employed in biochemical assays and studies involving fluorinated compounds.

    Medicine: Its unique properties make it a candidate for drug development and pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and stability. This interaction can modulate enzymatic reactions, protein functions, and cellular processes, making the compound valuable in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide stands out due to its specific amide linkage and the presence of a phenylpropyl group. These structural features confer unique chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity.

Properties

CAS No.

77970-73-1

Molecular Formula

C13H12F7NO

Molecular Weight

331.23 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(3-phenylpropyl)butanamide

InChI

InChI=1S/C13H12F7NO/c14-11(15,12(16,17)13(18,19)20)10(22)21-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,21,22)

InChI Key

WSLOVKUTYAQMOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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